Dichloro(~13~C_2_)acetyl chloride
Overview
Description
Dichloro(13C_2_)acetyl chloride is a chemical compound with the molecular formula C_2HCl_3O. This compound is characterized by the presence of two chlorine atoms attached to the alpha carbon of the acetyl group, making it highly reactive and useful in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of acetyl chloride using chlorine gas. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl_3) at a temperature range of 0-5°C to control the reaction rate and prevent over-chlorination.
Electrophilic Substitution: Another method involves the electrophilic substitution of acetyl chloride with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3). This reaction is usually performed at low temperatures to ensure selectivity.
Industrial Production Methods: In an industrial setting, Dichloroacetyl chloride is produced on a large scale through the chlorination of acetyl chloride using chlorine gas in a controlled environment. The process involves continuous monitoring of reaction conditions to ensure the desired product quality and yield.
Types of Reactions:
Oxidation: Dichloroacetyl chloride can undergo oxidation reactions to form dichloroacetic acid.
Reduction: Reduction reactions can convert Dichloroacetyl chloride into dichloroacetic acid or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles like water, alcohols, or amines are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Dichloroacetic Acid: A common product formed through oxidation.
Reduced Forms: Various reduced forms of the compound can be obtained through reduction reactions.
Substitution Products: A wide range of substitution products can be synthesized depending on the nucleophile used.
Scientific Research Applications
Dichloroacetyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis to introduce dichloroacetyl groups into other molecules.
Biology: It serves as a precursor in the synthesis of various biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dichloroacetyl chloride exerts its effects involves its high reactivity with nucleophiles and electrophiles. It typically acts by forming intermediates that undergo further reactions to produce the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Dichloroacetyl chloride is similar to other acyl chlorides like acetyl chloride and trichloroacetyl chloride. its unique feature is the presence of two chlorine atoms on the alpha carbon, which makes it more reactive and versatile in chemical reactions. Other similar compounds include:
Acetyl Chloride: CHClO
Trichloroacetyl Chloride: CCl_3COCl
Chloroacetyl Chloride: CH_2ClCOCl
These compounds differ in their reactivity and the types of reactions they undergo, with Dichloroacetyl chloride being particularly useful in specific substitution and oxidation reactions.
Properties
IUPAC Name |
2,2-dichloroacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCMZVIWNDFMO-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745977 | |
Record name | Dichloro(~13~C_2_)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-39-5 | |
Record name | Dichloro(~13~C_2_)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-39-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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